
Gadolinium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium dichloride is a chemical compound with the formula Cl₂Gd. It is a rare-earth metal halide, known for its unique properties and applications in various fields. This compound is a hygroscopic, water-soluble solid that is often encountered in its hydrated form. It has a molecular weight of 228.16 g/mol and is commonly used in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium dichloride can be synthesized through several methods. One common method involves the reaction of gadolinium metal with hydrochloric acid at elevated temperatures. The reaction is typically carried out at around 600°C: [ \text{Gd} + 3 \text{HCl} \rightarrow \text{GdCl}_3 + \frac{3}{2} \text{H}_2 ]
Another method involves the ammonium chloride route, which includes the initial synthesis of ammonium pentachlorogadolinate from gadolinium oxide and ammonium chloride at 230°C. This intermediate is then decomposed at 300°C to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of gadolinium oxide or gadolinium metal. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide.
Reduction: It can be reduced to elemental gadolinium under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Often requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves halide exchange reactions using reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Gadolinium oxide (Gd₂O₃)
Reduction: Elemental gadolinium (Gd)
Substitution: Various gadolinium halides (e.g., gadolinium bromide, gadolinium fluoride).
Aplicaciones Científicas De Investigación
Gadolinium dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its paramagnetic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Applied in the production of high-performance materials and as a component in electronic devices
Mecanismo De Acción
The mechanism of action of gadolinium dichloride is primarily related to its paramagnetic properties. In medical imaging, gadolinium ions (Gd³⁺) interact with water molecules in the body, altering their relaxation times and enhancing the contrast of MRI images. The high magnetic moment of gadolinium ions makes them effective in this role. Additionally, this compound can interact with various molecular targets and pathways, depending on its specific application .
Comparación Con Compuestos Similares
- Gadolinium trichloride (GdCl₃)
- Europium dichloride (EuCl₂)
- Terbium dichloride (TbCl₂)
Comparison: Gadolinium dichloride is unique due to its specific electronic configuration and magnetic properties. Compared to other rare-earth metal chlorides, this compound has a higher magnetic moment, making it particularly useful in applications requiring strong paramagnetic effects. Additionally, its chemical reactivity and stability under various conditions make it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
25469-95-8 |
|---|---|
Fórmula molecular |
Cl2Gd |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
dichlorogadolinium |
InChI |
InChI=1S/2ClH.Gd/h2*1H;/q;;+2/p-2 |
Clave InChI |
LCIPMGMNISJXBG-UHFFFAOYSA-L |
SMILES canónico |
Cl[Gd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
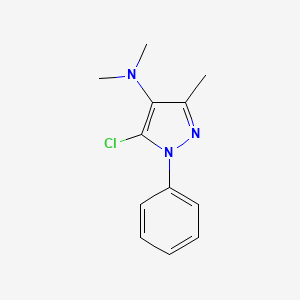
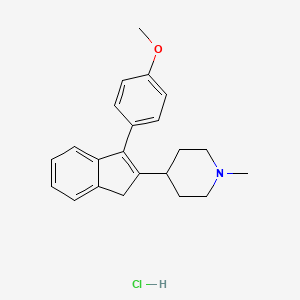
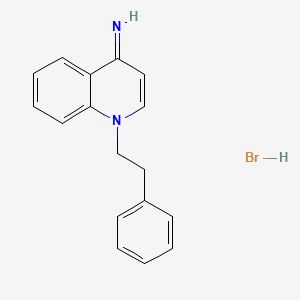
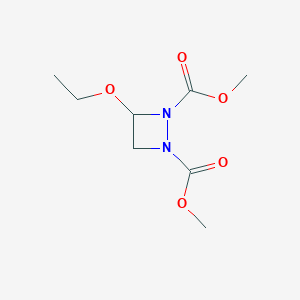
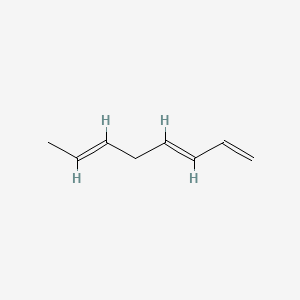
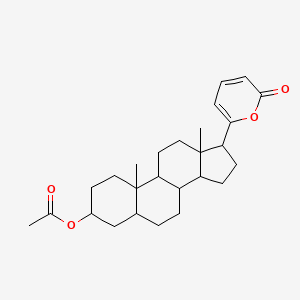
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
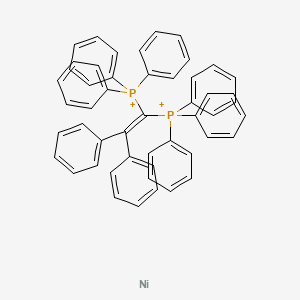
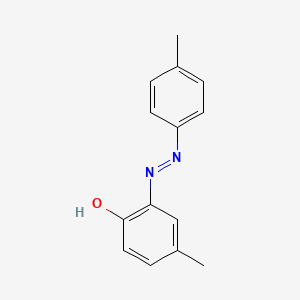
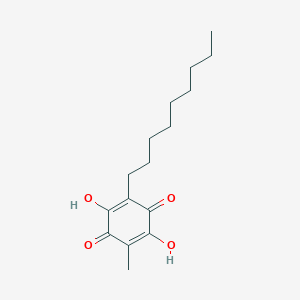
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

